3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Overview
Description
3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, a pyrimidinylsulfamoyl group, and a carboxamide linkage, making it a versatile molecule for research and industrial applications.
Mechanism of Action
Target of Action
The primary target of the compound 3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is Tyrosine-protein kinase . This enzyme acts as a cell-surface receptor for various ligands and plays a crucial role in regulating angiogenesis, endothelial cell survival, proliferation, migration, adhesion, and cell spreading .
Mode of Action
The compound interacts with its target, the Tyrosine-protein kinase, by binding to its active site. This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function
Biochemical Pathways
The compound’s interaction with Tyrosine-protein kinase affects various biochemical pathways. These pathways are primarily involved in angiogenesis and endothelial cell functions . The downstream effects of these pathway alterations can lead to changes in cell survival, proliferation, migration, and adhesion .
Pharmacokinetics
It is suggested that the compound obeys lipinski’s rule, indicating its efficient oral bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with Tyrosine-protein kinase. By potentially inhibiting this enzyme, the compound can affect angiogenesis and various endothelial cell functions . These effects can lead to changes in cell survival, proliferation, migration, and adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.
Introduction of the Pyrimidinylsulfamoyl Group: This step involves the sulfonation of the benzofuran core with a pyrimidinylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxamide Linkage: The final step involves the reaction of the sulfonated benzofuran with an amine derivative to form the carboxamide linkage under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild heating.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Similar structure but with a piperazine group.
2-(4-Chloro-phenoxy)-N-(4-(pyrimidin-2-ylsulfamoyl)-phenyl)-acetamide: Contains a chlorophenoxy group instead of a benzofuran core.
N,N′-Di[4-(4-Methyl-pyrimidin-2-ylsulfamoyl)phenyl]-urea: Features a bisulfonamide urea structure.
Uniqueness
3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4S/c1-13-16-5-2-3-6-17(16)28-18(13)19(25)23-14-7-9-15(10-8-14)29(26,27)24-20-21-11-4-12-22-20/h2-12H,1H3,(H,23,25)(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOSGAAQXZUPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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